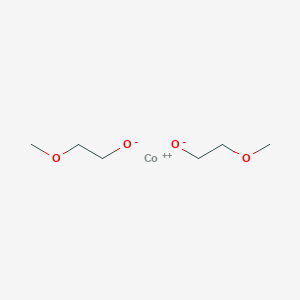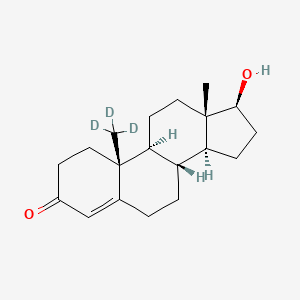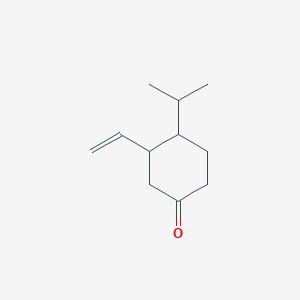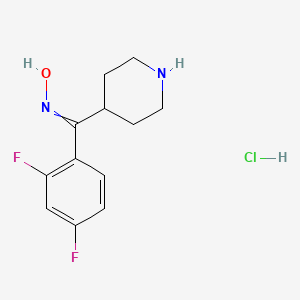
COBALT (II) 2-METHOXYETHOXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt (II) 2-methoxyethoxide: is an organometallic compound with the chemical formula C₆H₁₄CoO₄ . It is a dark bronze liquid that is sensitive to air and moisture. This compound is primarily used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt (II) 2-methoxyethoxide is typically synthesized by reacting cobalt salts with 2-methoxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in sealed reactors to maintain an inert atmosphere. The process includes:
- Dissolving cobalt salts in 2-methoxyethanol.
- Heating the mixture to facilitate the reaction.
- Purifying the product through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt (II) 2-methoxyethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt (III) compounds.
Reduction: It can be reduced to cobalt (I) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions with other alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of other alcohols or amines under inert conditions.
Major Products:
Oxidation: Cobalt (III) compounds.
Reduction: Cobalt (I) compounds.
Substitution: Various cobalt alkoxides or amine complexes.
Wissenschaftliche Forschungsanwendungen
Cobalt (II) 2-methoxyethoxide is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of other cobalt compounds and catalysts.
Biology: It is used in the study of cobalt’s biological effects and interactions.
Medicine: It is explored for its potential in drug delivery systems and as a contrast agent in imaging techniques.
Industry: It is used in the production of thin films, nanomaterials, and ferroelectric metals.
Wirkmechanismus
The mechanism of action of cobalt (II) 2-methoxyethoxide involves its ability to coordinate with various ligands and participate in redox reactions. It can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved include electron transfer and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
- Cobalt (II) isopropoxide
- Cobalt (II) ethoxide
- Cobalt (II) butoxide
Comparison: Cobalt (II) 2-methoxyethoxide is unique due to its specific ligand, 2-methoxyethanol, which imparts distinct solubility and reactivity properties. Compared to other cobalt alkoxides, it has a lower boiling point and different reactivity patterns, making it suitable for specific applications in thin film deposition and nanomaterial synthesis .
Eigenschaften
IUPAC Name |
cobalt(2+);2-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Co/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBNUELICQBJBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)
![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)
![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)
![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)


![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B1148544.png)
